
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been found to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in the regulation of gene expression. By inhibiting this enzyme, 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide may alter the expression of genes involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent. Additionally, it has been found to inhibit the replication of certain viruses, suggesting that it may have antiviral properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide in lab experiments is that it has been found to have a high degree of selectivity for its target enzymes and signaling pathways. This means that it may have fewer off-target effects than other compounds that are used in scientific research. However, one limitation of using 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide is that it is a relatively new compound, and its long-term effects on human health are not yet known.
Future Directions
There are several future directions for research on 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to identify the optimal dose and administration schedule. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent. Finally, studies are needed to determine the long-term effects of 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide on human health.
Synthesis Methods
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminobenzimidazole with 4-bromo-1-butanol in the presence of potassium carbonate to form 6-bromo-1H-benzimidazole-4-carboxamide. The second step involves the reaction of the resulting compound with 1-cyano-2,2-dimethylpropylamine in the presence of triethylamine to form 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide.
Scientific Research Applications
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been studied for its potential as a therapeutic agent in several areas of scientific research. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been found to have antiviral properties, as it inhibits the replication of certain viruses.
properties
IUPAC Name |
6-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(6-16)19-13(20)9-4-8(15)5-10-12(9)18-7-17-10/h4-5,7,11H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYOGFTCPQBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



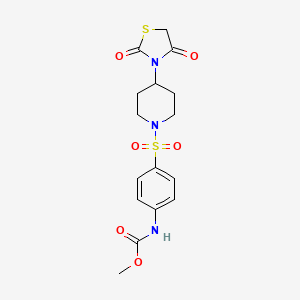
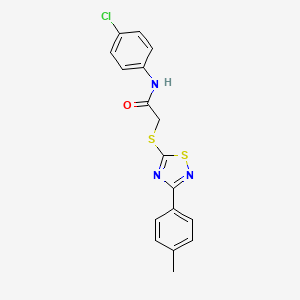
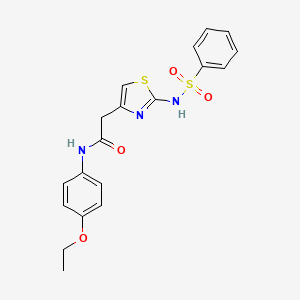

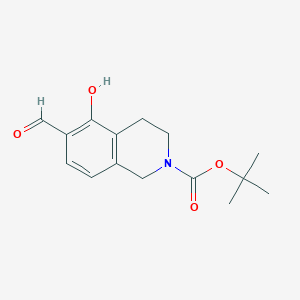
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
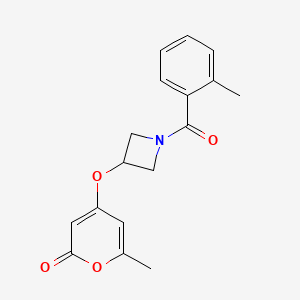


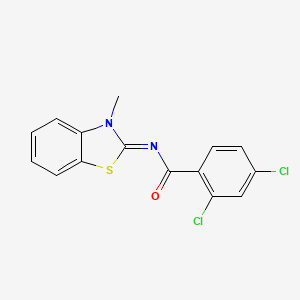
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)